![molecular formula C20H21NO5 B15293830 (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid](/img/structure/B15293830.png)
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable intermediate in peptide synthesis and other biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of the amino group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
Formation of the hydroxypentanoic acid backbone: This involves the use of specific reagents and catalysts to construct the desired carbon skeleton.
Deprotection and purification: The final step involves removing the Fmoc group and purifying the compound to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during peptide synthesis, allowing for selective reactions to occur. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxyhexanoic acid: Similar structure but with an additional carbon in the backbone.
(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybutanoic acid: Similar structure but with one less carbon in the backbone.
Uniqueness
The uniqueness of (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxypentanoic acid lies in its specific structure, which provides a balance between reactivity and stability. The presence of the Fmoc group allows for selective protection and deprotection steps, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C20H21NO5 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid |
InChI |
InChI=1S/C20H21NO5/c22-11-13(9-10-19(23)24)21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,22H,9-12H2,(H,21,25)(H,23,24)/t13-/m0/s1 |
Clave InChI |
GVLNDPSWRFKZHT-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)CO |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)

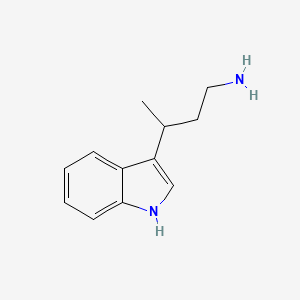
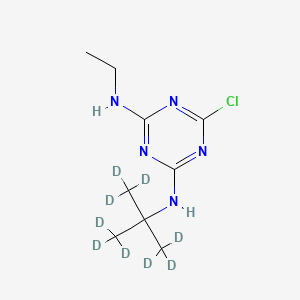

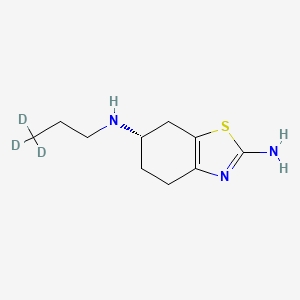
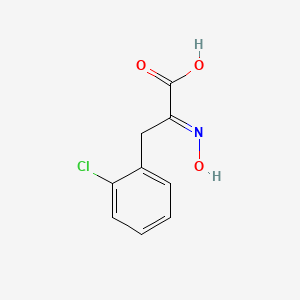
![(R)-1-(4-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B15293831.png)
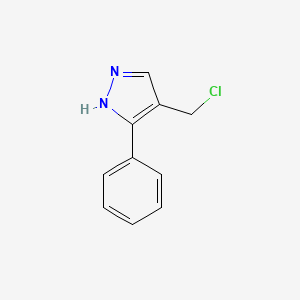
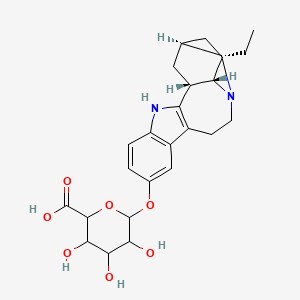
![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)


